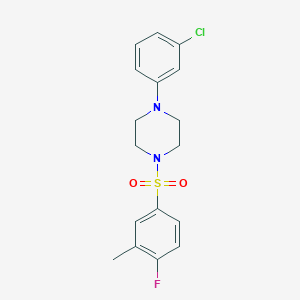
1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: 4-fluoro-3-methylbenzenesulfonyl chloride, 1-(3-chlorophenyl)piperazine
Conditions: Base (e.g., triethylamine), dichloromethane
Reaction: 1-(3-chlorophenyl)piperazine reacts with 4-fluoro-3-methylbenzenesulfonyl chloride to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine typically involves multi-step organic reactions
-
Step 1: Synthesis of Piperazine Core
Reagents: Ethylenediamine, diethyl oxalate
Conditions: Reflux in ethanol
Reaction: Ethylenediamine reacts with diethyl oxalate to form piperazine.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in studies related to receptor binding and enzyme inhibition.
Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: Lacks the sulfonyl group, resulting in different pharmacological properties.
4-Fluoro-3-methylphenylsulfonylpiperazine: Lacks the 3-chlorophenyl group, affecting its binding affinity and activity.
Uniqueness: 1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2S/c1-13-11-16(5-6-17(13)19)24(22,23)21-9-7-20(8-10-21)15-4-2-3-14(18)12-15/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDKCYZEGCHLAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512795.png)
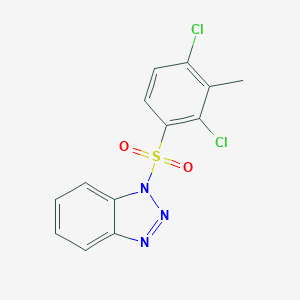
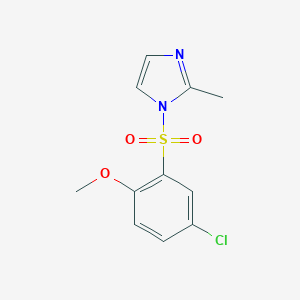
![1-Benzyl-4-[(2,4-dichloro-5-methylphenyl)sulfonyl]piperazine](/img/structure/B512808.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B512810.png)
![1-Benzyl-4-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B512811.png)
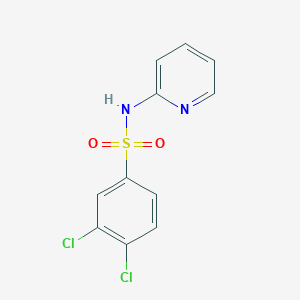
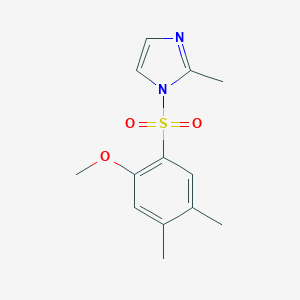
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512825.png)
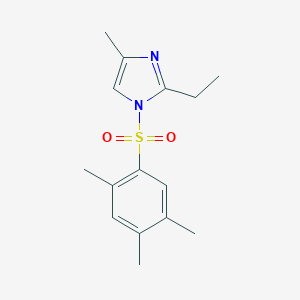
![1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]azepane](/img/structure/B512831.png)
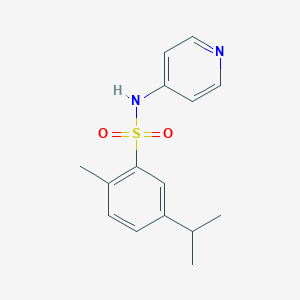
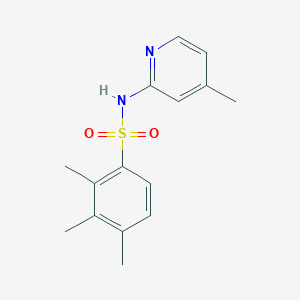
![1-Benzyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B512836.png)
